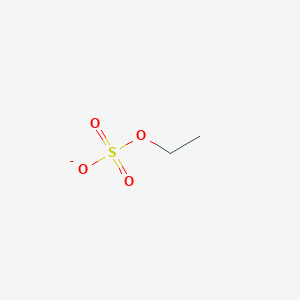

Ethyl sulphate

Description

Structure

3D Structure

Properties

Molecular Formula |

C2H5O4S- |

|---|---|

Molecular Weight |

125.13 g/mol |

IUPAC Name |

ethyl sulfate |

InChI |

InChI=1S/C2H6O4S/c1-2-6-7(3,4)5/h2H2,1H3,(H,3,4,5)/p-1 |

InChI Key |

KIWBPDUYBMNFTB-UHFFFAOYSA-M |

Canonical SMILES |

CCOS(=O)(=O)[O-] |

Synonyms |

diethyl sulfate diethyl sulfate, tin salt diethylsulfate ethyl sulfate |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Ethyl Sulfate from Ethanol and Sulfuric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of ethyl sulfate from ethanol and sulfuric acid. The document details the underlying chemical principles, experimental protocols, and quantitative data pertinent to this reaction, tailored for professionals in research and development.

Introduction

Ethyl sulfate (ethyl hydrogen sulfate), with the chemical formula CH₃CH₂OSO₃H, is a monoester of sulfuric acid and a significant intermediate in various chemical processes. Its synthesis from the reaction of ethanol and concentrated sulfuric acid is a classic example of esterification. While historically important in the industrial production of ethanol from ethylene, this reaction is also of interest in academic research and for specialized applications in organic synthesis. Understanding the kinetics, thermodynamics, and experimental parameters of this reaction is crucial for optimizing its yield and minimizing the formation of byproducts such as diethyl ether and ethylene.

Reaction Mechanism and Signaling Pathway

The formation of ethyl sulfate from ethanol and sulfuric acid proceeds through a nucleophilic substitution mechanism. The reaction is initiated by the protonation of the hydroxyl group of ethanol by the strong acid catalyst, sulfuric acid. This protonation converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺). Subsequently, a molecule of sulfuric acid or a bisulfate ion acts as a nucleophile, attacking the ethyl group and displacing a water molecule.

The primary reaction for the formation of ethyl sulfate is:

CH₃CH₂OH + H₂SO₄ ⇌ CH₃CH₂OSO₃H + H₂O[1]

This reaction is reversible, and the presence of water can shift the equilibrium back towards the reactants.[2]

Signaling Pathway Diagram

The following diagram illustrates the reaction pathway for the synthesis of ethyl sulfate.

Quantitative Data

The yield and rate of ethyl sulfate synthesis are highly dependent on reaction conditions such as temperature, reactant molar ratio, and the presence of a dehydrating agent.

Reaction Kinetics

The esterification of ethanol with sulfuric acid can be reversible and its order is dependent on the molar ratio of the reactants. At low mole ratios of ethanol to sulfuric acid, the reaction is typically second order, while at high mole ratios, it can behave as a first-order reaction.[3] The use of a dehydrating agent, such as anhydrous sodium sulfate, can enhance the conversion by removing water and shifting the equilibrium towards the product.[3]

| Temperature (°C) | Molar Ratio (Ethanol:H₂SO₄) | Catalyst | Rate Constant (k) | Reaction Order | Reference |

| 25 | 1:1 | None | 2.6 x 10⁻⁴ s⁻¹ (pseudo-first-order) | 1 | [4] |

| 50 | 1:1 | H₂SO₄ | Varies with catalyst concentration | 2 (forward), 2 (reverse) | [5] |

| 60 | 10:1 | H₂SO₄ | - | - | [3] |

Thermodynamic Data

The formation of ethyl sulfate from ethanol and sulfuric acid is an exothermic reaction.

| Thermodynamic Parameter | Value | Conditions | Reference |

| Enthalpy of Reaction (ΔH) | -6.7 kJ/mol | 65 wt% D₂SO₄ | [4] |

| Entropy of Reaction (ΔS) | -25.5 J/(K·mol) | 65 wt% D₂SO₄ | [4] |

| Gibbs Free Energy (ΔG) | +0.9 kJ/mol | 65 wt% D₂SO₄ | [4] |

Product Yield

The yield of ethyl sulfate is significantly influenced by the reaction temperature. Higher temperatures can lead to the formation of byproducts. The content of ethyl sulfate in the reaction mixture can range from 20-60%.[2]

| Temperature (°C) | Molar Ratio (Ethanol:H₂SO₄) | Conditions | Yield of Ethyl Sulfate | Reference |

| < 140 | - | Gentle boil | Major product | [1] |

| > 140 | Excess Ethanol | - | Diethyl ether is the major product | [1][6] |

| > 170 | Excess H₂SO₄ | - | Ethylene is the major product | [1][6] |

| 50 | - | With catalyst and sulfur trioxide | High purity | [2] |

Experimental Protocols

This section provides a detailed methodology for the laboratory synthesis, purification, and characterization of ethyl sulfate.

Synthesis of Ethyl Sulfate

Materials:

-

Absolute Ethanol (CH₃CH₂OH)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Anhydrous Sodium Sulfate (Na₂SO₄) (optional, as a dehydrating agent)

-

Calcium Carbonate (CaCO₃) or Sodium Carbonate (Na₂CO₃) for neutralization

-

Ice bath

-

Round-bottom flask (250 mL)

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

Place a magnetic stir bar in a 250 mL round-bottom flask and add 80 mL of absolute ethanol.

-

Cool the flask in an ice bath.

-

Slowly add 20 mL of concentrated sulfuric acid to the ethanol dropwise from a dropping funnel with continuous stirring. The reaction is highly exothermic, and the temperature should be maintained below 10 °C.[1]

-

After the addition is complete, remove the ice bath and attach a reflux condenser to the flask.

-

Heat the mixture to a gentle boil (below 140 °C) using a heating mantle and maintain reflux for 2-3 hours.[1]

Purification of Ethyl Sulfate

Procedure:

-

Cool the reaction mixture to room temperature.

-

Slowly pour the cooled mixture into 500 mL of ice-cold water with stirring.

-

Neutralize the solution by adding calcium carbonate or sodium carbonate in small portions until effervescence ceases.[7] This step precipitates the excess sulfuric acid as calcium sulfate.

-

Filter the mixture to remove the precipitated calcium sulfate.

-

The filtrate contains the soluble calcium or sodium salt of ethyl sulfate. To isolate the salt, the water can be removed by evaporation under reduced pressure.

Characterization

The synthesized ethyl sulfate can be characterized using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the ethyl sulfate. The ¹H NMR spectrum of ethyl sulfate would show a triplet for the methyl protons and a quartet for the methylene protons.[3]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to determine the purity of the synthesized ethyl sulfate and to identify any byproducts.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive technique for the quantification of ethyl sulfate, often used in biological samples.[8][9]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis of ethyl sulfate and the logical relationship between reaction temperature and the major products formed.

Experimental Workflow Diagram

Temperature-Product Relationship Diagram

Conclusion

The synthesis of ethyl sulfate from ethanol and sulfuric acid is a well-established reaction with clearly defined parameters influencing its outcome. For researchers and professionals in drug development, a thorough understanding of the reaction mechanism, kinetics, and the impact of experimental conditions is paramount for achieving desired yields and purity. The protocols and data presented in this guide offer a solid foundation for the successful synthesis and characterization of ethyl sulfate in a laboratory setting. Careful control of temperature is the most critical factor in preventing the formation of unwanted byproducts.

References

- 1. Ethyl sulfate - Wikipedia [en.wikipedia.org]

- 2. CN107488136B - Method for preparing ethyl hydrogen sulfate - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. www2.oberlin.edu [www2.oberlin.edu]

- 5. researchgate.net [researchgate.net]

- 6. quora.com [quora.com]

- 7. scribd.com [scribd.com]

- 8. Forensic confirmatory analysis of ethyl sulfate--a new marker for alcohol consumption--by liquid-chromatography/electrospray ionization/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. lcms.cz [lcms.cz]

Sodium Ethyl Sulphate: A Comprehensive Physicochemical Profile for Scientific Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of sodium ethyl sulphate. The information is curated for professionals in research and development, offering quantitative data, experimental methodologies, and logical process visualizations to support its application in scientific endeavors.

Core Physicochemical Properties

Sodium this compound, an anionic surfactant, possesses a range of properties that are critical to its function in various applications, from a laboratory reagent to its use in the synthesis of other organic compounds. A summary of its key physicochemical data is presented in Table 1.

| Property | Value |

| Chemical Formula | C₂H₅NaO₄S |

| Molecular Weight | 148.11 g/mol [1][2] |

| Appearance | White to off-white powder or crystals[1] |

| Melting Point | 148-149°C, >160°C (decomposes), 170-172°C (conflicting reports)[1] |

| Boiling Point | Data not available for the sodium salt. Ethyl sulfate decomposes at 280°C[3]. |

| Solubility | Soluble in water. Slightly soluble in methanol.[1] |

| pKa | Data not available. As the salt of a strong acid (ethyl sulfuric acid), it is expected to be a neutral salt in solution. |

| CAS Number | 546-74-7[1][2] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and confirmation of sodium this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy is a powerful tool for confirming the ethyl group in the molecule.

Table 2: ¹H NMR Spectral Data for Sodium this compound in D₂O [4]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 4.104 | Quartet | 2H | -CH₂- (methylene) |

| 1.296 | Triplet | 3H | -CH₃ (methyl) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For sodium this compound, electrospray ionization (ESI) is a suitable technique.

Table 3: Mass Spectrometry Data for Sodium this compound [5][6]

| Technique | Precursor Ion (m/z) | Product Ions (m/z) |

| LC-ESI-MS/MS | [M-H]⁻ 125 | 97 [HSO₄]⁻, 80 [SO₃]⁻ |

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and characterization of sodium this compound.

Synthesis of Sodium this compound

This protocol describes a common laboratory-scale synthesis of sodium this compound from ethanol and sulfuric acid, followed by neutralization.

Workflow for the Synthesis of Sodium this compound

Materials:

-

Absolute Ethanol

-

Concentrated Sulfuric Acid

-

Calcium Carbonate (powdered)

-

Sodium Carbonate

-

Distilled Water

Procedure:

-

Esterification: Slowly add concentrated sulfuric acid to chilled absolute ethanol in a round-bottom flask with constant stirring. The molar ratio should be carefully controlled. Heat the mixture under reflux for a specified time (e.g., 1-2 hours) to form ethyl hydrogen sulphate[7].

-

Neutralization of Excess Acid: Cool the reaction mixture and slowly add powdered calcium carbonate in portions until the effervescence ceases. This neutralizes the excess sulfuric acid, precipitating it as insoluble calcium sulfate, while the desired ethyl hydrogen sulphate is converted to the soluble calcium this compound.

-

Filtration: Filter the mixture to remove the precipitated calcium sulfate.

-

Formation of Sodium Salt: To the filtrate containing calcium this compound, add a solution of sodium carbonate. This will precipitate calcium carbonate, leaving sodium this compound in the solution.

-

Isolation: Filter off the calcium carbonate precipitate.

-

Crystallization: Concentrate the resulting solution of sodium this compound by gentle heating and then allow it to cool to induce crystallization. The crystals can be collected by filtration and dried.

Determination of Melting Point

The melting point is a key indicator of purity.

Experimental Workflow for Melting Point Determination

Procedure:

-

A small, finely powdered sample of the dry sodium this compound is packed into a capillary tube to a height of 2-3 mm[8].

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a steady and slow rate (e.g., 1-2°C per minute) near the expected melting point.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range[9][10]. A narrow melting range is indicative of high purity[9][11].

Determination of Solubility

This protocol outlines a general method for determining the solubility of sodium this compound in a given solvent.

Procedure:

-

Add a known excess amount of sodium this compound to a known volume of the solvent (e.g., water, methanol) in a sealed container.

-

Agitate the mixture at a constant temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached[12].

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant liquid.

-

Determine the concentration of sodium this compound in the supernatant using a suitable analytical method (e.g., gravimetric analysis after solvent evaporation, or a spectroscopic method if a chromophore is present or can be derivatized).

-

Calculate the solubility in terms of g/100 mL or mol/L.

Determination of Critical Micelle Concentration (CMC)

As an anionic surfactant, sodium this compound can form micelles in aqueous solution above a certain concentration. The CMC is a critical parameter for its surfactant properties.

Workflow for CMC Determination by Conductivity

Procedure (Conductivity Method):

-

Prepare a series of aqueous solutions of sodium this compound with varying concentrations.

-

Measure the electrical conductivity of each solution at a constant temperature.

-

Plot the conductivity as a function of the surfactant concentration.

-

The plot will typically show two linear regions with different slopes. The point of intersection of these two lines corresponds to the Critical Micelle Concentration (CMC)[13][14][15].

Applications in Research and Development

Sodium this compound serves as a versatile compound in various scientific contexts:

-

Surfactant Research: As an anionic surfactant, it is used in studies of micelle formation, surface tension, and emulsification.

-

Organic Synthesis: It can be used as a reagent in organic synthesis, for example, in the preparation of other sulfur-containing compounds.

-

Biomarker Analysis: this compound is a metabolite of ethanol and is used as a biomarker for alcohol consumption in clinical and forensic toxicology. Sodium this compound can be used as a certified reference material in the development of analytical methods for its detection[16][17].

Safety and Handling

Sodium this compound should be handled with appropriate safety precautions in a laboratory setting. It is harmful if swallowed and causes serious eye irritation[2][18]. Appropriate personal protective equipment (PPE), including safety goggles and gloves, should be worn. Work should be conducted in a well-ventilated area or under a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. usbio.net [usbio.net]

- 2. Sodium ethyl sulfate ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Page loading... [guidechem.com]

- 4. ETHYLSULFURIC ACID SODIUM SALT(546-74-7) 1H NMR spectrum [chemicalbook.com]

- 5. Forensic confirmatory analysis of ethyl sulfate--a new marker for alcohol consumption--by liquid-chromatography/electrospray ionization/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ethyl sulfate - Wikipedia [en.wikipedia.org]

- 8. community.wvu.edu [community.wvu.edu]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. materialneutral.info [materialneutral.info]

- 13. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 14. asianpubs.org [asianpubs.org]

- 15. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 16. scientificlabs.co.uk [scientificlabs.co.uk]

- 17. Sodium ethyl sulfate | Sigma-Aldrich [sigmaaldrich.com]

- 18. Sodium ethyl sulfate | C2H5NaO4S | CID 23680278 - PubChem [pubchem.ncbi.nlm.nih.gov]

ethyl sulphate mechanism of formation in vivo

An In-Depth Technical Guide to the In Vivo Formation of Ethyl Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl sulfate (EtS) is a non-oxidative, phase II metabolite of ethanol. While representing a minor pathway of ethanol disposition, its formation is of significant interest to researchers in toxicology, clinical chemistry, and drug development.[1][2] The detection of EtS in biological matrices serves as a sensitive and specific biomarker for recent alcohol consumption.[1][2] Understanding the mechanism of its formation is crucial for the development of diagnostics, for monitoring alcohol abstinence, and for assessing the potential impact of ethanol on sulfation pathways that are vital for the metabolism of numerous endogenous and xenobiotic compounds. This guide provides a comprehensive overview of the in vivo formation of EtS, detailing the enzymatic processes, kinetic parameters, and relevant experimental protocols.

The Core Mechanism: Sulfation of Ethanol

The in vivo formation of ethyl sulfate is a conjugation reaction catalyzed by a superfamily of enzymes known as sulfotransferases (SULTs).[1][3] This process, termed sulfation or sulfo-conjugation, involves the transfer of a sulfonate group (SO₃⁻) from a universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of ethanol.[3][4][5]

The overall reaction can be summarized as:

Ethanol + PAPS → Ethyl Sulfate + PAP

This biotransformation results in a more water-soluble compound, facilitating its excretion from the body, primarily in urine.[5]

The Essential Co-substrate: PAPS

The availability of PAPS is a rate-limiting factor for sulfation reactions.[4][5] PAPS is synthesized in the cytoplasm of cells from inorganic sulfate and ATP through a two-step enzymatic process catalyzed by PAPS synthase (PAPSS).[6][7][8]

-

ATP + SO₄²⁻ → APS + PPi (catalyzed by ATP sulfurylase)

-

APS + ATP → PAPS + ADP (catalyzed by APS kinase)

The Catalysts: Sulfotransferase Isoforms

Multiple cytosolic SULT isoforms have been shown to catalyze the sulfation of ethanol. These enzymes exhibit broad and overlapping substrate specificities. Studies using recombinant human SULTs have identified several isoforms capable of forming EtS, with varying efficiencies.

Quantitative Data: Kinetic Parameters of Human SULT Isoforms for Ethanol Sulfation

The affinity of SULT enzymes for ethanol is relatively low, as indicated by high Michaelis-Menten constant (Kₘ) values. This is consistent with sulfation being a minor pathway for ethanol metabolism. The following table summarizes the reported kinetic parameters for various human SULT isoforms.

| SULT Isoform | Apparent Kₘ (mM) | Vₘₐₓ (pmol/min/mg) | Specific Activity (nmol/min/mg) at 1000 mM Ethanol | Reference |

| SULT1A1 | - | - | 4.07 | [9] |

| SULT1A2 | - | - | 1.60 | [9] |

| SULT1A3 | - | - | 1.84 | [9] |

| SULT1B1 | 190 | - | - | [10] |

| SULT1C2 | - | - | Negligible | [1] |

| SULT1C4 | - | - | 2.42 | [9] |

| SULT1E1 | - | - | - | [9] |

| SULT2A1 | 972 | - | - | [10] |

| SULT2B1a | - | - | Negligible | [1] |

| SULT2B1b | - | - | Negligible | [1] |

| SULT4A1 | - | - | Negligible | [1] |

Signaling Pathways and Logical Relationships

The formation of ethyl sulfate is a direct enzymatic process. The logical flow from ethanol intake to EtS excretion is depicted below.

Experimental Protocols

In Vitro Sulfotransferase Activity Assay

This protocol is designed to determine the activity of recombinant SULT isoforms towards ethanol.

1. Reagents and Materials:

-

Recombinant human SULT enzymes (e.g., expressed in S. typhimurium or insect cells)

-

Ethanol (substrate)

-

PAPS (co-substrate)

-

[³⁵S]PAPS (for radiometric assays)

-

Potassium phosphate buffer (50 mM, pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Dithiothreitol (DTT)

-

Propan-2-ol or other quenching solution

-

Scintillation cocktail (for radiometric assays)

-

LC-MS/MS system (for non-radiometric assays)

2. Assay Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, MgCl₂, and PAPS. For radiometric assays, include [³⁵S]PAPS.

-

Add varying concentrations of ethanol to initiate the reaction. A typical range would be 0-1000 mM to determine kinetic parameters.

-

Add the recombinant SULT enzyme solution to the reaction mixture. The amount of enzyme will depend on its specific activity.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a quenching solution, such as propan-2-ol, and centrifuging to pellet the protein.[1]

-

Analyze the supernatant for the formation of EtS.

3. Detection and Quantification:

-

Radiometric Method: The amount of [³⁵S]EtS formed can be quantified by liquid scintillation counting after separation from unreacted [³⁵S]PAPS using techniques like thin-layer chromatography (TLC).[9]

-

LC-MS/MS Method: The concentration of EtS in the supernatant can be directly measured using a validated LC-MS/MS method.[1]

Quantification of EtS in Human Urine by LC-MS/MS

This protocol outlines a typical "dilute-and-shoot" method for the quantification of EtS in urine samples.

1. Sample Preparation:

-

Thaw frozen urine samples at room temperature.

-

Centrifuge the samples to remove any particulate matter.

-

Dilute the urine sample (e.g., 1:10 or 1:50) with the initial mobile phase (e.g., 10 mM ammonium acetate in water).[11][12]

-

Add an internal standard solution (e.g., deuterated EtS, EtS-d5) to the diluted sample.[11]

-

Vortex the sample and transfer it to an autosampler vial for analysis.

2. LC-MS/MS Conditions:

-

Liquid Chromatography:

-

Tandem Mass Spectrometry:

3. Data Analysis:

-

Construct a calibration curve using standards of known EtS concentrations.

-

Quantify the EtS concentration in the urine samples by comparing the peak area ratio of EtS to the internal standard against the calibration curve.

Experimental Workflow for In Vitro and In Vivo Analysis

The following diagram illustrates a typical workflow for studying EtS formation, from in vitro enzyme kinetics to in vivo human studies.

Conclusion

The in vivo formation of ethyl sulfate is a well-established minor pathway of ethanol metabolism, mediated by various sulfotransferase isoforms with PAPS as the essential co-substrate. While the affinity of SULT enzymes for ethanol is low, the resulting EtS is a stable and reliable biomarker for alcohol consumption. The methodologies outlined in this guide provide a framework for researchers to further investigate the nuances of EtS formation, its physiological implications, and its application in clinical and forensic settings. Further research is warranted to fully elucidate the kinetic parameters of all contributing SULT isoforms and to explore the factors that may influence inter-individual variability in EtS production.

References

- 1. Sulpho-conjugation of ethanol in humans in vivo and by individual sulphotransferase forms in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethyl sulfate: a metabolite of ethanol in humans and a potential biomarker of acute alcohol intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SULT genetic polymorphisms: physiological, pharmacological and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulfation and sulfotransferases 5: the importance of 3'-phosphoadenosine 5'-phosphosulfate (PAPS) in the regulation of sulfation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. 3'-Phosphoadenosine-5'-phosphosulfate - Wikipedia [en.wikipedia.org]

- 7. Frontiers | Design of a biocatalytic cascade for the enzymatic sulfation of unsulfated chondroitin with in situ generation of PAPS [frontiersin.org]

- 8. 3′-Phosphoadenosine 5′-Phosphosulfate (PAPS) Synthases, Naturally Fragile Enzymes Specifically Stabilized by Nucleotide Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. gtfch.org [gtfch.org]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. agilent.com [agilent.com]

- 13. Ethylglucuronide and Ethyl Sulfate Assays in Clinical Trials, Interpretation and Limitations: Results of a Dose Ranging Alcohol Challenge Study and Two Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Stability and Degradation Pathways of Ethyl Hydrogen Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl hydrogen sulfate (EHS), also known as ethylsulfuric acid, is a monoalkyl sulfate that serves as a key intermediate in various industrial processes and is a metabolite of ethanol. Its stability and degradation characteristics are of paramount importance for applications ranging from chemical synthesis to toxicology. This technical guide provides a comprehensive overview of the stability of ethyl hydrogen sulfate, detailing its primary degradation pathways, influencing factors, and the kinetics of its decomposition. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who require a thorough understanding of the chemical behavior of this compound.

Chemical Properties and Stability Profile

Ethyl hydrogen sulfate (C₂H₅OSO₃H) is a colorless, oily liquid that is highly soluble in water.[1] It is a strong acid and is generally stable under anhydrous conditions. However, its stability is significantly influenced by temperature, pH, and the presence of nucleophiles. The primary degradation pathways for ethyl hydrogen sulfate are hydrolysis and thermal decomposition.[2]

General Stability

Ethyl hydrogen sulfate is incompatible with strong oxidizing agents and metals.[1] Its acidic nature can lead to corrosive interactions with certain materials. When handling, it is crucial to avoid contact with incompatible substances to prevent vigorous reactions.

Degradation Pathways

The degradation of ethyl hydrogen sulfate proceeds primarily through two distinct pathways: hydrolysis and thermal decomposition. A third pathway involving reaction with excess ethanol can also occur under specific high-temperature conditions.

Hydrolysis

Hydrolysis is a major degradation pathway for ethyl hydrogen sulfate, particularly in aqueous environments. The reaction involves the cleavage of the ester bond, yielding ethanol and sulfuric acid.[2]

Reaction: C₂H₅OSO₃H + H₂O → C₂H₅OH + H₂SO₄

This reaction is significantly accelerated by acidic conditions and elevated temperatures.[2] Optimal conditions for hydrolysis are generally observed at temperatures between 60-80°C in an acidic medium.[2] The hydrolysis of alkyl sulfates like ethyl hydrogen sulfate is acid-catalyzed and can also be autocatalytic due to the production of sulfuric acid, a strong acid.[3][4] The mechanism of acid-catalyzed hydrolysis of primary alkyl sulfates, such as ethyl hydrogen sulfate, is believed to proceed via an S-O bond cleavage.[3]

-

Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. The reaction is typically conducted at elevated temperatures (e.g., 60-80°C) to achieve a reasonable rate.[2]

-

Water Content: The presence of water is essential for hydrolysis. In concentrated solutions, the availability of water can be a rate-limiting factor.

Thermal Decomposition

At elevated temperatures, ethyl hydrogen sulfate undergoes thermal decomposition. The primary products of this decomposition are ethylene and sulfuric acid.[2]

Reaction: C₂H₅OSO₃H → CH₂=CH₂ + H₂SO₄

This decomposition pathway becomes significant at temperatures above 140°C.[2] If the temperature exceeds 170°C in the presence of a considerable excess of sulfuric acid, the breakdown into ethylene and sulfuric acid is the predominant reaction.[5]

-

Temperature: Temperature is the critical factor for thermal decomposition. The reaction rate increases significantly with increasing temperature. While specific Arrhenius parameters (activation energy and pre-exponential factor) for ethyl hydrogen sulfate are not widely published, the onset of decomposition is consistently reported to be above 140°C.[2]

-

Presence of Catalysts: The presence of certain materials could potentially catalyze the decomposition, although specific catalysts for this reaction are not extensively documented in the reviewed literature.

Reaction with Excess Ethanol

In the presence of excess ethanol and at temperatures exceeding 140°C, ethyl hydrogen sulfate can react to form diethyl ether.[2]

Reaction: C₂H₅OSO₃H + C₂H₅OH → (C₂H₅)₂O + H₂SO₄

This reaction is a bimolecular process where an ethanol molecule acts as a nucleophile, attacking the ethyl group of ethyl hydrogen sulfate and displacing sulfuric acid.

Quantitative Degradation Data

While specific kinetic data for the degradation of ethyl hydrogen sulfate is sparse in publicly available literature, the following table summarizes the key conditions and products for its primary degradation pathways based on the available information.

| Degradation Pathway | Conditions | Major Degradation Products | Reference |

| Hydrolysis | Acidic pH, 60-80°C, presence of water | Ethanol, Sulfuric Acid | [2] |

| Thermal Decomposition | > 140°C | Ethylene, Sulfuric Acid | [2] |

| Reaction with Ethanol | > 140°C, excess ethanol | Diethyl Ether, Sulfuric Acid | [2] |

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study is essential to understand the intrinsic stability of a substance and to develop stability-indicating analytical methods. The following is a general protocol that can be adapted for ethyl hydrogen sulfate. The goal is to achieve 5-20% degradation.[6]

1. Acid Hydrolysis:

-

Reagents: 0.1 M Hydrochloric Acid (HCl) or 0.1 M Sulfuric Acid (H₂SO₄).[6]

-

Procedure:

-

Prepare a solution of ethyl hydrogen sulfate in the acidic medium at a known concentration (e.g., 1 mg/mL).

-

Incubate the solution at a controlled temperature (e.g., 60°C).[7]

-

Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the samples with an equivalent amount of a suitable base (e.g., 0.1 M NaOH) and dilute to a known volume with an appropriate solvent for analysis.

-

Analyze the samples using a stability-indicating HPLC method.

-

2. Base Hydrolysis:

-

Reagents: 0.1 M Sodium Hydroxide (NaOH) or 0.1 M Potassium Hydroxide (KOH).[6]

-

Procedure:

-

Prepare a solution of ethyl hydrogen sulfate in the basic medium at a known concentration.

-

Follow the same incubation, sampling, neutralization (with an equivalent amount of a suitable acid, e.g., 0.1 M HCl), and analysis procedure as for acid hydrolysis.

-

3. Oxidative Degradation:

-

Reagent: 3% Hydrogen Peroxide (H₂O₂).[8]

-

Procedure:

-

Prepare a solution of ethyl hydrogen sulfate in 3% H₂O₂ at a known concentration.

-

Store the solution at room temperature, protected from light.

-

Withdraw samples at various time points and analyze.

-

4. Thermal Degradation (Solid State):

-

Procedure:

-

Place a known amount of solid ethyl hydrogen sulfate in a controlled temperature oven at temperatures above the accelerated stability condition (e.g., 50°C, 60°C, and in increments up to and beyond 140°C).[6]

-

At specified time intervals, remove samples, allow them to cool to room temperature, dissolve in a suitable solvent, and analyze.

-

5. Photostability:

-

Procedure:

-

Expose a solution of ethyl hydrogen sulfate and the solid material to a light source that provides both UV and visible light, according to ICH Q1B guidelines.

-

A control sample should be protected from light.

-

Analyze the exposed and control samples at appropriate time points.

-

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying the parent compound from its degradation products. While a specific validated method for a formal stability study of ethyl hydrogen sulfate is not detailed in the reviewed literature, a general approach for developing such a method is as follows:

1. Column Selection:

-

A reverse-phase column (e.g., C18) is a common starting point for polar analytes.

2. Mobile Phase Selection:

-

A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer at a controlled pH) and an organic modifier (e.g., acetonitrile or methanol) is often necessary to separate compounds with different polarities.

-

The pH of the mobile phase should be optimized to ensure good peak shape and retention of the acidic ethyl hydrogen sulfate.

3. Detection:

-

UV detection at a low wavelength (e.g., around 210 nm) can be used for detection, as ethyl hydrogen sulfate lacks a strong chromophore.

-

Alternatively, and for higher specificity and sensitivity, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

4. Method Validation:

-

The developed method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose.

Signaling Pathways and Logical Relationships

The degradation of ethyl hydrogen sulfate can be visualized as a series of interconnected pathways influenced by environmental conditions.

Caption: Major degradation pathways of ethyl hydrogen sulfate.

The following diagram illustrates a typical workflow for a forced degradation study.

References

- 1. Cas 540-82-9,ethyl hydrogen sulphate | lookchem [lookchem.com]

- 2. ethyl hydrogen sulfate | 540-82-9 | Benchchem [benchchem.com]

- 3. The hydrolysis of C12 primary alkyl sulfates in concentrated aqueous solutions. Part 1. General features, kinetic form and mode of catalysis in sodium dodecyl sulfate hydrolysis - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Ethyl sulfate - Wikipedia [en.wikipedia.org]

- 6. resolvemass.ca [resolvemass.ca]

- 7. scispace.com [scispace.com]

- 8. ajpsonline.com [ajpsonline.com]

Solubility of Ethyl Sulfate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ethyl sulfate and its common salts in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on presenting the available qualitative and semi-quantitative information, alongside a detailed experimental protocol for determining solubility.

Quantitative Solubility Data

Table 1: Solubility of Sodium Ethyl Sulfate

| Solvent | Solubility Description | Quantitative Data ( g/100 mL) | Source |

| Methanol | Slightly soluble | ~10 | Anecdotal[1] |

| Ethanol | Soluble | Not available | Anecdotal[1] |

| Water | Slightly soluble | Not available | [2] |

Table 2: Solubility of Potassium Ethyl Sulfate

| Solvent | Solubility Description | Quantitative Data ( g/100 mL) | Source |

| Methanol | Soluble (used for recrystallization) | Not available | |

| Alcohol | Soluble | Not available | [1] |

| Water | Soluble | Not available | [1] |

Table 3: Solubility of Other Ethyl Sulfate Salts

| Salt | Solvent | Solubility Description | Quantitative Data ( g/100 mL) | Source |

| Calcium Ethyl Sulfate | Alcohol | Soluble | Not available |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid organic compound, such as a salt of ethyl sulfate, in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Materials:

-

Ethyl sulfate salt (solute)

-

Organic solvent of interest

-

Analytical balance

-

Spatula

-

Test tubes or vials with caps

-

Vortex mixer or magnetic stirrer with stir bars

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Volumetric flasks

-

Analytical instrumentation for quantification (e.g., HPLC, GC, or a calibrated spectrophotometer)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of the ethyl sulfate salt to a test tube or vial. The excess solid is crucial to ensure saturation.

-

Add a known volume of the organic solvent to the test tube.

-

Tightly cap the test tube to prevent solvent evaporation.

-

Agitate the mixture vigorously using a vortex mixer or magnetic stirrer.

-

Place the test tube in a constant temperature bath set to the desired temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Continue agitation during this period.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microcrystals.

-

Record the exact volume of the filtered solution.

-

-

Quantification of the Solute:

-

Gravimetric Method (for non-volatile solutes and solvents):

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that does not degrade the solute.

-

Once the solvent is completely removed, weigh the vial again. The difference in weight corresponds to the mass of the dissolved ethyl sulfate salt.

-

-

Chromatographic Method (e.g., HPLC):

-

Prepare a series of standard solutions of the ethyl sulfate salt in the same organic solvent with known concentrations.

-

Generate a calibration curve by analyzing the standard solutions using an appropriate analytical method (e.g., HPLC with a suitable detector).

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

-

-

Calculation of Solubility:

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualizations

The following diagrams illustrate the experimental workflow for determining solubility and the synthesis of sodium and potassium ethyl sulfate.

Caption: Experimental workflow for solubility determination.

Caption: Synthesis pathways for sodium and potassium ethyl sulfate.[3]

References

Whitepaper: Ethyl Sulphate as a Pivotal Intermediate in the Industrial Production of Ethanol

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth examination of the role of ethyl sulphate as a key intermediate in the indirect hydration process for ethanol production. Historically a cornerstone of synthetic ethanol manufacturing, this method, also known as the esterification-hydrolysis process, involves the reaction of ethylene with sulphuric acid to form ethyl sulphates, which are subsequently hydrolysed to yield ethanol. This document details the underlying chemical pathways, presents relevant quantitative data, outlines experimental protocols, and provides visualizations of the core processes. While largely superseded by direct hydration methods, a comprehensive understanding of this process remains crucial for historical context, process optimization studies, and potential applications in related chemical syntheses.

Introduction: The Historical Context of Synthetic Ethanol Production

Ethanol, a cornerstone of the chemical and pharmaceutical industries, is produced through two primary routes: biological fermentation and synthetic chemical processes.[1] While fermentation is the dominant method for fuel ethanol, synthetic routes were historically vital for industrial-grade ethanol. The first synthesis of ethanol was achieved in 1825 by Michael Faraday, who discovered that sulphuric acid could absorb ethylene from coal gas, leading to a substance that could be decomposed into ethanol.[2] This discovery laid the groundwork for the industrial-scale indirect hydration process, which became a major manufacturing method in the early 20th century but has since been largely replaced by the more economical direct hydration of ethylene.[1][3]

This whitepaper focuses on the indirect hydration method, where this compound (specifically ethyl hydrogen sulphate and dithis compound) serves as a critical intermediate.[4][5]

The Indirect Hydration (Esterification-Hydrolysis) Process

The indirect hydration of ethylene to ethanol is a two-stage process. The first stage involves the esterification of ethylene with concentrated sulphuric acid, followed by the hydrolysis of the resulting sulphate esters.[1]

Stage 1: Formation of Ethyl Sulphates (Esterification)

In this initial step, ethylene gas is passed through concentrated sulphuric acid (typically 95-100 wt.%) in an absorption tower.[6] The reaction is exothermic and results in the formation of two key intermediates: ethyl hydrogen sulphate (C₂H₅HSO₄) and dithis compound ((C₂H₅)₂SO₄).[4][7]

The primary reaction is the formation of ethyl hydrogen sulphate: C₂H₄ + H₂SO₄ → C₂H₅HSO₄[1]

A secondary reaction also occurs, leading to the formation of dithis compound: 2 C₂H₄ + H₂SO₄ → (C₂H₅)₂SO₄

The formation of these intermediates is a classic example of electrophilic addition to an alkene.

Stage 2: Hydrolysis of Ethyl Sulphates

The mixture of ethyl sulphates is then diluted with water and heated. This hydrolysis step regenerates the sulphuric acid and produces ethanol.[8][9]

The hydrolysis reactions are as follows: C₂H₅HSO₄ + H₂O → C₂H₅OH + H₂SO₄[1][8] (C₂H₅)₂SO₄ + 2 H₂O → 2 C₂H₅OH + H₂SO₄

The resulting ethanol is then separated and purified by distillation. A significant operational cost of this process is the need to reconcentrate the diluted sulphuric acid for reuse.[6]

Chemical Pathways and Mechanisms

The overall process can be visualized as a sequence of chemical transformations.

Figure 1: Overall workflow of the indirect hydration process for ethanol production.

The initial reaction between ethylene and sulphuric acid is an electrophilic addition. The proton from sulphuric acid acts as the electrophile, attacking the electron-rich double bond of ethylene to form a carbocation intermediate. This is followed by the nucleophilic attack of the hydrogen sulphate ion.

Figure 2: Mechanism for the formation of ethyl hydrogen sulphate.

Quantitative Data Summary

The efficiency and outcome of the indirect hydration process are highly dependent on the reaction conditions. The tables below summarize key quantitative parameters.

Table 1: Typical Reaction Conditions for the Indirect Hydration of Ethylene

| Parameter | Esterification (Absorption) Stage | Hydrolysis Stage |

|---|---|---|

| Temperature | 55 - 80 °C[10] | 70 - 100 °C[10] |

| Pressure | 1 - 3.5 MPa (approx. 10-35 atm)[10] | Atmospheric |

| H₂SO₄ Concentration | 95 - 100 wt.%[6] | Diluted to ~50 wt.%[10][11] |

Table 2: Byproducts of the Indirect Hydration Process

| Byproduct | Chemical Formula | Formation Conditions |

|---|---|---|

| Diethyl Ether | (C₂H₅)₂O | Tends to form if the temperature during hydrolysis is too high, or if the acid concentration is not sufficiently diluted.[4][11] |

| Acetaldehyde | CH₃CHO | Can be formed through side reactions, particularly under oxidative conditions. |

| Sulphur Dioxide | SO₂ | Can be produced from side reactions involving the reduction of sulphuric acid at higher temperatures. |

| Polymeric Hydrocarbons | (CₓHᵧ)ₙ | Polymerization of ethylene can occur, especially at higher acid concentrations.[5] |

Experimental Protocols

The following section outlines a generalized laboratory-scale protocol for the synthesis of ethanol via the indirect hydration of ethylene.

Materials and Equipment

-

Lecture bottle of ethylene gas with a regulator and flow meter

-

Concentrated sulphuric acid (98%)

-

Ice bath

-

Three-neck round-bottom flask

-

Gas dispersion tube

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Distillation apparatus (condenser, receiving flask)

-

Dropping funnel

-

Thermometer

Experimental Procedure

Part A: Synthesis of this compound (Esterification)

-

Assemble the three-neck flask in an ice bath on a magnetic stirrer.

-

Equip the flask with a gas dispersion tube connected to the ethylene source, a thermometer, and a gas outlet.

-

Carefully add a measured volume of chilled, concentrated sulphuric acid to the flask.

-

Begin stirring and bubble ethylene gas through the acid at a slow, steady rate.

-

Maintain the reaction temperature below 80°C, using the ice bath to control the exothermic reaction.

-

Continue the ethylene addition until the acid has gained a calculated amount of mass corresponding to the absorption of ethylene.

Part B: Hydrolysis and Distillation of Ethanol

-

Remove the gas dispersion tube and replace it with a dropping funnel.

-

Slowly and carefully add water to the this compound mixture via the dropping funnel to dilute the sulphuric acid to approximately 50%. This step is highly exothermic and must be done with cooling.

-

Reconfigure the apparatus for distillation, attaching a heating mantle and a distillation head with a condenser and receiving flask.

-

Gently heat the mixture to a boil (approx. 70-100°C).

-

Collect the distillate, which will be an aqueous solution of ethanol.

-

The collected ethanol can be further purified by fractional distillation.

References

- 1. Ethanol - Wikipedia [en.wikipedia.org]

- 2. Ethanol [smakbo.github.io]

- 3. researchgate.net [researchgate.net]

- 4. Ethyl sulfate - Wikipedia [en.wikipedia.org]

- 5. DIETHYL SULFATE - Occupational Exposures to Mists and Vapours from Strong Inorganic Acids; and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. US4296261A - Process for the manufacture of ethanol from ethylene - Google Patents [patents.google.com]

- 7. eprints.ums.ac.id [eprints.ums.ac.id]

- 8. Ethyl hydrogen sulphate undergoes which reaction to form ethanol | Filo [askfilo.com]

- 9. gauthmath.com [gauthmath.com]

- 10. archive.atarnotes.com [archive.atarnotes.com]

- 11. US2818444A - Hydrolysis of ethyl sulfate - Google Patents [patents.google.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Ethyl Sulphate

This guide provides a comprehensive overview of this compound, also known as ethyl hydrogen sulfate, covering its chemical properties, synthesis, and analytical detection. It is particularly focused on its role as a direct metabolite of ethanol and its application as a sensitive biomarker for recent alcohol consumption, a critical aspect in clinical trials and drug development programs.

Core Chemical and Physical Properties

This compound (IUPAC name: ethyl hydrogen sulfate) is the monoethyl ester of sulfuric acid.[1][2] It is a colorless, oily, and corrosive liquid that is soluble in water.[2][3] It was first studied in the 18th and 19th centuries and played a role in the historical synthesis of diethyl ether.[1]

Identifiers and Molecular Structure

| Property | Value | Source |

| CAS Number | 540-82-9 | [1][3][4][5][6] |

| Molecular Formula | C₂H₆O₄S | [1][3][6] |

| Molecular Weight | 126.13 g/mol | [1][3][4][5] |

| IUPAC Name | Ethyl hydrogen sulfate | [1][3] |

| Synonyms | Ethyl sulfate, Sulfovinic acid, Ethyl bisulfate, Ethoxysulfonic acid | [1][3][4][5] |

| Canonical SMILES | CCOS(=O)(=O)O | [1][3][6] |

| InChI Key | KIWBPDUYBMNFTB-UHFFFAOYSA-N | [1][3][4] |

Physicochemical Data

| Property | Value | Source |

| Density | ~1.46 g/cm³ | [1][2] |

| Boiling Point | 280°C | [6] |

| Melting Point | -32°C (estimate) | [6] |

| pKa | -3.14 ± 0.15 (Predicted) | [6] |

| LogP | -0.5 to 0.90650 | [6] |

| Appearance | Colorless, oily liquid | [2][3][6] |

Synthesis and Production

This compound is produced by the reaction of ethylene with sulfuric acid and is an intermediate in the industrial synthesis of ethanol, although this method has been largely superseded by the direct hydration of ethylene.[1]

Laboratory Synthesis Workflow

In a laboratory setting, this compound can be formed by the reaction of ethanol with sulfuric acid.[1] The process must be carefully controlled to prevent the formation of byproducts like diethyl ether. A common laboratory procedure involves synthesizing the more stable sodium salt, sodium ethyl sulfate.

Experimental Protocols

Protocol 1: Synthesis of Sodium Ethyl Sulfate

This protocol is based on common laboratory procedures for preparing sodium ethyl sulfate from ethanol and sulfuric acid.[7][8]

Materials:

-

Absolute Ethanol (e.g., 128g)

-

Concentrated Sulfuric Acid (e.g., 120g)

-

Calcium Carbonate (CaCO₃)

-

Sodium Carbonate (Na₂CO₃)

-

Deionized Water

-

500mL Round Bottom Flask, Addition Funnel, Reflux Condenser, Stir Bar

-

Ice Bath, Heating Mantle

-

Vacuum Filtration Apparatus

Methodology:

-

Reaction Setup: Add absolute ethanol to the 500mL round bottom flask with a stir bar. Place the flask in an ice bath to control the temperature.

-

Acid Addition: Charge the addition funnel with concentrated sulfuric acid. Slowly add the sulfuric acid dropwise to the stirring ethanol. The temperature must be carefully monitored and kept low to prevent the formation of diethyl ether, as the reaction is highly exothermic.[1][8]

-

Reflux: Once the addition is complete, remove the ice bath and assemble a reflux condenser. Gently heat the mixture to reflux for 1-3 hours. The reaction temperature should not exceed 130-140°C to avoid byproduct formation.[1][8]

-

Quenching & Neutralization: After reflux, allow the mixture to cool. Quench the reaction by slowly pouring it into a beaker containing ice-cold deionized water (e.g., 600mL).

-

First Neutralization: Slowly add calcium carbonate in small portions to the acidic solution to neutralize the excess sulfuric acid. This will precipitate insoluble calcium sulfate. Avoid adding the CaCO₃ too quickly to prevent it from becoming encased in CaSO₄.[8]

-

First Filtration: Heat the mixture slightly and then filter it under vacuum to remove the precipitated calcium sulfate. The filtrate contains calcium ethyl sulfate.[7][8]

-

Conversion to Sodium Salt: Treat the filtrate with a solution of sodium carbonate. This converts the soluble calcium ethyl sulfate to sodium ethyl sulfate, precipitating the less soluble calcium carbonate.[7][8]

-

Second Filtration: Filter the solution again under vacuum to remove the precipitated calcium carbonate.

-

Crystallization and Drying: Transfer the final filtrate to an evaporating dish and heat gently to evaporate the water until crystals of sodium ethyl sulfate begin to form. Cool the solution to complete crystallization, then collect the crystals by filtration and dry them thoroughly.[8]

Protocol 2: LC-MS/MS Analysis of this compound in Urine

This protocol provides a general methodology for the quantitative analysis of this compound in urine, a common procedure in clinical and forensic toxicology.[9][10][11][12][13] It is intended as a guide and should be fully validated by the performing laboratory.

Materials & Instrumentation:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) System[9][10]

-

Analytical Column: e.g., Charged Surface C18 (CS-C18) or Hydro-RP[10][12]

-

Internal Standard: Pentadeuterated this compound (EtS-d5)[9]

-

Mobile Phase A: e.g., 10 mM Ammonium Acetate in Water[12]

-

Mobile Phase B: e.g., Methanol/Acetonitrile mixture[12]

-

Urine Samples, Calibrators, and Quality Controls

-

Microcentrifuge and Vials

Methodology:

-

Sample Preparation:

-

Pipette 0.1 mL of urine (calibrator, control, or unknown sample) into a microcentrifuge tube.[11]

-

Add the internal standard (EtS-d5) to each tube.[9]

-

For protein precipitation, add 200 µL of acetonitrile, vortex, and centrifuge at high speed (e.g., 10,000 rpm).[11]

-

Alternatively, for a "dilute-and-shoot" method, dilute the urine sample (e.g., 1:10 to 1:50) with mobile phase A or water.[10][12][13]

-

Transfer the supernatant or the diluted sample to an autosampler vial for analysis.[11]

-

-

LC Separation:

-

Inject a small volume (e.g., 2-10 µL) of the prepared sample onto the analytical column.[10][12]

-

Perform a gradient elution to separate this compound from other matrix components. A typical gradient might run from 0% to 80% Mobile Phase B over several minutes.[12]

-

The total run time is typically short, often less than 7 minutes.[11][12]

-

-

MS/MS Detection:

-

Use an electrospray ionization (ESI) source operating in negative ion mode.[9]

-

Monitor the instrument in Multiple Reaction Monitoring (MRM) mode.

-

The precursor ion for this compound is [M-H]⁻ at m/z 125.[9]

-

Common product ions for confirmation and quantification are m/z 97 [HSO₄]⁻ and m/z 80 [SO₃]⁻.[9]

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.

-

Determine the concentration of this compound in the unknown samples by interpolation from the calibration curve. The linear range is often established between 100 and 10,000 ng/mL.[10]

-

Role as an Ethanol Biomarker

This compound, along with ethyl glucuronide (EtG), is a direct, non-oxidative phase II metabolite of ethanol.[2] Its presence in urine provides strong evidence of recent alcohol consumption.[11][14] This makes EtS a highly specific and sensitive biomarker used in drug development, clinical trials, and forensic toxicology to monitor alcohol abstinence.[15][16][17]

Metabolic Pathway and Detection

Quantitative Interpretation

The detection window for EtS can extend up to 36-130 hours after alcohol consumption, significantly longer than direct ethanol testing.[9] The concentration of EtS generally correlates with the amount of alcohol consumed. However, interpretation requires caution, as extraneous exposure from products like alcohol-based hand sanitizers can also lead to detectable levels of EtS.[18][19]

| Study / Condition | Dose / Exposure | Max EtS Concentration (Urine) | Detection Window | Source |

| Alcohol Challenge Study | Low Dose (Target BAC: 20 mg/dL) | Varies | Poor sensitivity after 24h | [16] |

| Alcohol Challenge Study | Medium Dose (Target BAC: 80 mg/dL) | Varies | Good sensitivity at 24h | [16] |

| Alcohol Challenge Study | High Dose (Target BAC: 120 mg/dL) | Varies | Good sensitivity at 24h | [16] |

| Hand Sanitizer Exposure | 10h sustained use | 84 ng/mL | Primarily at end of exposure day | [18][19] |

Cut-off levels are used to interpret results. For instance, a common cut-off for a positive result for the companion marker EtG can range from 100 ng/mL to 500 ng/mL, with higher cut-offs reducing the detection window.[16] While EtS is often analyzed alongside EtG, some studies suggest that monitoring EtG alone is sufficient for most clinical trial purposes, as discrepancies between the two markers are few.[16] However, EtS may serve as an important complementary biomarker to distinguish between dermal exposure and consumption.[18][19]

References

- 1. Ethyl sulfate - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Ethyl Sulfate | C2H6O4S | CID 6004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ethyl hydrogen sulfate | 540-82-9 | Benchchem [benchchem.com]

- 5. Ethyl Sulfate [drugfuture.com]

- 6. Ethyl sulfate|lookchem [lookchem.com]

- 7. scribd.com [scribd.com]

- 8. Reddit - The heart of the internet [reddit.com]

- 9. Forensic confirmatory analysis of ethyl sulfate--a new marker for alcohol consumption--by liquid-chromatography/electrospray ionization/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. agilent.com [agilent.com]

- 11. Determination of Ethyl Glucuronide and Ethyl Sulfate in Urine using LC-MS/MS [sigmaaldrich.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. lynkdiagnostics.com [lynkdiagnostics.com]

- 15. Ethyl glucuronide and ethyl sulfate: a review of their roles in forensic toxicology analysis of alcohol postmortem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Ethylglucuronide and Ethyl Sulfate Assays in Clinical Trials, Interpretation and Limitations: Results of a Dose Ranging Alcohol Challenge Study and Two Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Commentary On: Ethylglucuronide and Ethyl Sulfate Assays in Clinical Trials, Interpretation 1 and Limitations: Results of a Dose Ranging Alcohol Challenge Study and Two Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. profiles.wustl.edu [profiles.wustl.edu]

In-Depth Toxicological Profile of Ethyl Hydrogen Sulfate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl hydrogen sulfate (EHS), a monoester of sulfuric acid and a metabolite of ethanol, is a compound of interest in toxicological studies due to its potential for human exposure. This technical guide provides a comprehensive overview of the current toxicological knowledge of EHS. A significant lack of specific quantitative toxicological data for EHS necessitates a careful evaluation of available information, including data on related compounds and the broader class of alkyl sulfates. This document summarizes key findings on acute toxicity, irritation, genotoxicity, carcinogenicity, and reproductive and developmental toxicity. Detailed experimental protocols for standard toxicological assays and visualizations of metabolic pathways and experimental workflows are also provided to support further research and risk assessment.

Chemical and Physical Properties

A summary of the key chemical and physical properties of ethyl hydrogen sulfate is presented in Table 1.

Table 1: Chemical and Physical Properties of Ethyl Hydrogen Sulfate

| Property | Value | Reference(s) |

| CAS Number | 540-82-9 | |

| Molecular Formula | C₂H₆O₄S | |

| Molecular Weight | 126.13 g/mol | |

| Appearance | Colorless, oily liquid | [1] |

| Boiling Point | 280 °C (decomposes) | [1] |

| Solubility | Soluble in water | [1] |

| Synonyms | Ethyl sulfate, Sulfovinic acid |

Toxicological Profile

The toxicological data for ethyl hydrogen sulfate is limited. Much of the available information is qualitative or derived from safety data sheets that indicate a lack of comprehensive testing. Where data for EHS is unavailable, information on the related compound, diethyl sulfate, and the general class of alkyl sulfates is provided for context.

Acute Toxicity

Quantitative data on the acute toxicity of ethyl hydrogen sulfate from oral, dermal, or inhalation routes are not available in the reviewed literature. Safety data sheets consistently report "no data available" for these endpoints. The primary acute effect noted is severe irritation.[1]

Skin and Eye Irritation

Ethyl hydrogen sulfate is considered a strong irritant to the skin, eyes, and mucous membranes.[1] Contact may cause severe irritation, and this property may be attributable to the formation of sulfuric acid upon reaction with moisture.[1]

Table 2: Summary of Irritation Potential of Ethyl Hydrogen Sulfate

| Endpoint | Observation | Classification | Reference(s) |

| Skin Irritation | Strong irritant; may cause redness and inflammation. | Skin Irritation, Category 2 | [2] |

| Eye Irritation | Severe irritant; may cause pronounced inflammation. |

Genotoxicity

There is a lack of specific, comprehensive genotoxicity studies on ethyl hydrogen sulfate. However, some laboratory studies suggest that high concentrations of EHS may be linked to genetic mutations and chromosomal aberrations in mammalian cells.

In contrast, extensive genotoxicity data is available for the structurally related compound, diethyl sulfate. Diethyl sulfate is a strong, direct-acting alkylating agent that has been shown to be genotoxic in virtually all test systems examined, including in vivo studies in mammals.

For the broader category of alkyl sulfates, reliable in vitro and in vivo genotoxicity assays have generally been negative.[3]

Carcinogenicity

No dedicated carcinogenicity bioassays for ethyl hydrogen sulfate were identified. A cohort study of workers in an ethanol manufacturing plant showed an increased risk of laryngeal cancer associated with exposure to sulfuric acid and its esters, which includes ethyl hydrogen sulfate.

Diethyl sulfate is reasonably anticipated to be a human carcinogen based on sufficient evidence from animal studies.[4] It has been shown to cause tumors at various sites in rats through different routes of exposure.[4]

For the general class of alkyl sulfates, several summaries of carcinogenicity studies in rats have reported no increase in tumors above background levels.[3]

Reproductive and Developmental Toxicity

There is no available data on the reproductive and developmental toxicity of ethyl hydrogen sulfate.

For the broader category of alkyl sulfates, a published oral developmental study reported slight developmental effects, but only at doses that were also maternally toxic.[3] No increased pre- or postnatal sensitivity was observed in the tested species.[3]

Metabolism and Toxicokinetics

Ethyl hydrogen sulfate is a minor metabolite of ethanol in humans. It is formed through the sulfation of ethanol, a reaction catalyzed by cytosolic sulfotransferase (SULT) enzymes.[5] Several SULT isoforms have been identified as capable of catalyzing this reaction, including SULT1A1, SULT1A2, SULT1A3, and SULT1C4.[5] The small intestine has been shown to have the highest ethanol-sulfating activity compared to the liver and lungs.[5] It has been proposed that ethyl sulfate itself may be a reactive molecule capable of alkylating biological macromolecules, which could contribute to toxicity.

dot

Caption: Metabolic pathway of ethyl hydrogen sulfate formation from ethanol.

Experimental Protocols

Detailed methodologies for key toxicological assays are provided below, based on OECD guidelines. These protocols are general and would require adaptation for the specific testing of ethyl hydrogen sulfate.

Ames Test (Bacterial Reverse Mutation Assay - OECD 471)

Objective: To assess the mutagenic potential of a substance by measuring its ability to induce reverse mutations in amino acid-requiring strains of Salmonella typhimurium and Escherichia coli.[6]

Methodology:

-

Strains: Use at least five strains of bacteria, including four strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and one strain of E. coli (e.g., WP2 uvrA) or S. typhimurium (TA102).[6]

-

Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 mix), which is a liver homogenate preparation, to mimic mammalian metabolism.[6]

-

Procedure:

-

Prepare various concentrations of the test substance.

-

In the plate incorporation method, add the test substance, bacteria, and S9 mix (or buffer) to molten top agar.

-

Pour the mixture onto minimal glucose agar plates.

-

Incubate the plates at 37°C for 48-72 hours.[7]

-

-

Data Analysis: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible and significant positive response at one or more concentrations.[7]

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

Objective: To identify substances that cause structural chromosomal aberrations in cultured mammalian cells.[8]

Methodology:

-

Cell Cultures: Use established cell lines (e.g., Chinese Hamster Ovary - CHO cells) or primary cell cultures (e.g., human peripheral blood lymphocytes).[9]

-

Exposure: Expose cell cultures to at least three analyzable concentrations of the test substance, with and without metabolic activation (S9 mix), for a defined period.[8]

-

Procedure:

-

After exposure, treat the cells with a metaphase-arresting substance (e.g., colcemid).

-

Harvest the cells, prepare chromosome spreads on microscope slides, and stain them.

-

Analyze at least 200 metaphases per concentration and control for chromosomal aberrations under a microscope.[9]

-

-

Data Analysis: A substance is considered positive if it produces a concentration-dependent increase in the number of cells with structural chromosomal aberrations or if a statistically significant increase is observed at one or more concentrations.[10]

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

Objective: To detect damage to chromosomes or the mitotic apparatus in erythroblasts of animals, usually rodents, by analyzing erythrocytes for the presence of micronuclei.[11]

Methodology:

-

Animals: Typically use mice or rats.[11]

-

Administration: Administer the test substance, usually via oral gavage or intraperitoneal injection, at three dose levels to groups of animals. Include concurrent negative and positive control groups.[12]

-

Procedure:

-

Collect bone marrow or peripheral blood at appropriate time points after treatment.

-

Prepare slides and stain them to visualize micronuclei in polychromatic erythrocytes (immature red blood cells).

-

Score at least 2000 polychromatic erythrocytes per animal for the presence of micronuclei.[12]

-

-

Data Analysis: A positive response is indicated by a dose-related and statistically significant increase in the frequency of micronucleated polychromatic erythrocytes in the treated groups compared to the negative control group.[13]

dot

Caption: Proposed workflow for the toxicological assessment of ethyl hydrogen sulfate.

Skin Irritation/Corrosion Test (OECD 404)

Objective: To determine the potential of a substance to cause irritation or corrosion when applied to the skin.[14]

Methodology:

-

Animal Model: The albino rabbit is the preferred species.[14]

-

Procedure:

-

Apply a single dose (0.5 mL for liquids or 0.5 g for solids) of the test substance to a small area of clipped skin.

-

Cover the application site with a gauze patch and bandage.

-

After a 4-hour exposure period, remove the patch and any residual test substance.[14]

-

-

Observation: Observe and score the skin for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The observation period may be extended up to 14 days to assess the reversibility of the effects.[14]

-

Classification: The substance is classified based on the severity and reversibility of the observed skin reactions.

Eye Irritation/Corrosion Test (OECD 405)

Objective: To assess the potential of a substance to cause irritation or corrosion to the eyes.[15]

Methodology:

-

Animal Model: The albino rabbit is the recommended species.[16]

-

Procedure:

-

Instill a single dose (0.1 mL for liquids or 0.1 g for solids) of the test substance into the conjunctival sac of one eye of the animal. The other eye serves as a control.[15]

-

-

Observation: Examine the eyes for reactions in the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation. The observation period can be extended to 21 days to evaluate the reversibility of effects.[17]

-

Classification: The substance is classified based on the severity, persistence, and reversibility of the ocular lesions.

Reproduction/Developmental Toxicity Screening Test (OECD 421)

Objective: To provide an initial screening of the effects of a substance on reproductive performance, including gonadal function, mating, conception, parturition, and early postnatal development.[18]

Methodology:

-

Animal Model: The rat is the preferred species.[18]

-

Dosing: Administer the test substance at three dose levels to groups of male and female rats. Dosing of males begins 2 weeks before mating and continues for a total of 4 weeks. Females are dosed for 2 weeks before mating, during mating, throughout gestation, and until at least day 4 of lactation.[18]

-

Endpoints:

-

Parental Animals: Monitor clinical signs, body weight, food consumption, estrous cycles, mating performance, fertility, and gestation length. Conduct a gross necropsy and histopathology of reproductive organs.

-

Offspring: Evaluate the number of live and dead pups, pup survival, sex ratio, and pup body weights.[4]

-

-

Data Analysis: The results are used to identify potential adverse effects on reproduction and development and to determine the need for more extensive testing.[19]

Prenatal Developmental Toxicity Study (OECD 414)

Objective: To assess the potential of a substance to cause adverse effects on the developing embryo and fetus following exposure of the pregnant female.[20]

Methodology:

-

Animal Model: Typically conducted in rats and rabbits.[20]

-

Dosing: Administer the test substance daily to pregnant females, typically from implantation to the day before cesarean section.[20]

-

Endpoints:

-

Maternal: Monitor clinical signs, body weight, and food consumption. Perform a gross necropsy at termination.

-

Fetal: Examine the uterine contents for the number of corpora lutea, implantations, resorptions, and live and dead fetuses. Evaluate fetuses for external, visceral, and skeletal malformations and variations.[21]

-

-

Data Analysis: The study aims to determine a No-Observed-Adverse-Effect Level (NOAEL) for both maternal and developmental toxicity.[22]

Conclusion and Data Gaps

The toxicological profile of ethyl hydrogen sulfate is largely incomplete. While it is recognized as a skin and eye irritant, there is a significant lack of quantitative data for acute toxicity, and no specific studies on genotoxicity, carcinogenicity, or reproductive and developmental toxicity have been identified. The available information on the related compound, diethyl sulfate, suggests potential for genotoxicity and carcinogenicity, warranting a cautious approach to EHS. However, data on the broader class of alkyl sulfates indicate a lower toxicological concern for some endpoints.

Further research is crucial to adequately characterize the toxicological profile of ethyl hydrogen sulfate. Key data gaps that need to be addressed include:

-

Acute toxicity studies (oral, dermal, inhalation) to determine LD50/LC50 values.

-

Comprehensive genotoxicity testing following standard OECD guidelines (Ames test, in vitro chromosomal aberration, and in vivo micronucleus test).

-

A chronic toxicity/carcinogenicity bioassay.

-

Reproductive and developmental toxicity studies.

-

Mechanistic studies to investigate the potential for EHS to act as an alkylating agent in vivo.

Filling these data gaps is essential for a thorough risk assessment and to ensure the safe handling and use of ethyl hydrogen sulfate.

References

- 1. Cas 540-82-9,ethyl hydrogen sulphate | lookchem [lookchem.com]

- 2. Page loading... [guidechem.com]

- 3. epa.gov [epa.gov]

- 4. catalog.labcorp.com [catalog.labcorp.com]

- 5. Ethanol sulfation by the human cytosolic sulfotransferases: a systematic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. enamine.net [enamine.net]

- 7. acmeresearchlabs.in [acmeresearchlabs.in]

- 8. oecd.org [oecd.org]

- 9. nucro-technics.com [nucro-technics.com]

- 10. Chromosome Aberration Test in vitro - Eurofins Deutschland [eurofins.de]

- 11. oecd.org [oecd.org]

- 12. nucro-technics.com [nucro-technics.com]

- 13. catalog.labcorp.com [catalog.labcorp.com]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

- 17. Eye Irritation/Serious Eye Damage - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 18. oecd.org [oecd.org]

- 19. Evaluation of the OECD 421 reproductive toxicity screening test protocol using butyl benzyl phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. oecd.org [oecd.org]

- 21. ecetoc.org [ecetoc.org]

- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

A Technical Guide to the Historical Preparation of Sulfovinic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical methodologies for the preparation of sulfovinic acid, also known as ethyl sulfuric acid or ethyl hydrogen sulfate. This compound was a key intermediate in 19th and early 20th-century organic synthesis, particularly in the production of diethyl ether and ethanol. Understanding these historical methods provides valuable context for the evolution of synthetic organic chemistry and the development of industrial chemical processes.

Core Historical Synthetic Pathways

Historically, sulfovinic acid was primarily prepared through two main routes: the reaction of ethanol with sulfuric acid and the absorption of ethylene in sulfuric acid. Variations of the ethanol-based synthesis, including the use of fuming sulfuric acid (oleum) and the involvement of metallic salts, were also developed to improve yield and purity.

Quantitative Data Summary

The following table summarizes quantitative data extracted from various historical and early 20th-century sources on the preparation of sulfovinic acid and its salts. It is important to note that 19th-century reports often lacked the precision of modern analytical methods, and yields were not always reported.